Tipiracilhydrochlorid
Übersicht
Beschreibung
Tipiracilhydrochlorid ist ein Medikament, das zur Behandlung von Krebs eingesetzt wird, insbesondere in Kombination mit Trifluridin zur Behandlung nicht resezierbaren fortgeschrittenen oder rezidivierenden Darmkrebs . Es wirkt als Thymidinphosphorylase-Inhibitor, der dazu beiträgt, die Blutkonzentration von Trifluridin durch Hemmung seines Stoffwechsels aufrechtzuerhalten .
Wissenschaftliche Forschungsanwendungen
Tipiracilhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Medizin. Es wird in Kombination mit Trifluridin als TAS-102 zur Behandlung von metastasiertem Darmkrebs eingesetzt . Diese Kombination wird auch hinsichtlich ihres Potenzials zur Behandlung anderer Krebsarten untersucht, einschließlich Magenkrebs und Adenokarzinomen der gastroösophagealen Übergangszone . Darüber hinaus wurde gezeigt, dass this compound SARS-CoV-2 Nsp15 hemmt, wodurch es zu einem möglichen Kandidaten für die Behandlung von COVID-19 wird .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung von Thymidinphosphorylase, einem Enzym, das für den Abbau von Trifluridin verantwortlich ist . Durch die Hemmung dieses Enzyms erhöht this compound die systemische Exposition gegenüber Trifluridin und verstärkt dessen therapeutische Wirkung . Trifluridin gelangt in die Zellen und wird in die DNA eingebaut, wodurch deren Replikation verhindert und die Zellteilung gehemmt wird .
Wirkmechanismus
Target of Action
Tipiracil hydrochloride primarily targets the enzyme thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of trifluridine, a chemotherapeutic agent .
Mode of Action
Tipiracil acts as a thymidine phosphorylase inhibitor . It inhibits the degradation of trifluridine by inhibiting thymidine phosphorylase, thus increasing systemic exposure to trifluridine when tipiracil is given together with trifluridine .
Biochemical Pathways
The main biochemical pathway affected by tipiracil involves the metabolism of trifluridine . By inhibiting thymidine phosphorylase, tipiracil prevents the breakdown of trifluridine, thereby increasing its bioavailability .
Pharmacokinetics
At least 27% of tipiracil is absorbed from the gut . In cancer patients, highest blood plasma concentrations are reached after three hours . The substance has no tendency to accumulate in the body . The in vitro protein binding in human plasma is below 8% . To a small extent, it is hydrolyzed to 6-hydroxymethyluracil , but the main fraction is excreted in unchanged form in the faeces (50%) and urine (27%) . Elimination half-life is 2.1 hours on the first day and then slightly increases to 2.4 hours on the twelfth day .
Result of Action
The primary result of tipiracil’s action is the increased bioavailability of trifluridine . This leads to an increased concentration of trifluridine in the blood, which can then exert its anticancer effects more effectively .
Action Environment
The action of tipiracil can be influenced by various environmental factors. For instance, drugs that interact with the solute carrier proteins SLC22A2 and SLC47A1 could influence blood plasma concentrations of tipiracil . Furthermore, the safety data sheet for tipiracil suggests avoiding breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It also recommends taking precautionary measures against static discharge .
Biochemische Analyse
Biochemical Properties
Tipiracil hydrochloride functions primarily as a thymidine phosphorylase inhibitor. Thymidine phosphorylase is an enzyme involved in the pyrimidine salvage pathway, catalyzing the reversible phosphorylation of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate . By inhibiting this enzyme, tipiracil hydrochloride prevents the degradation of trifluridine, thereby maintaining its concentration and enhancing its cytotoxic effects on cancer cells . Additionally, tipiracil hydrochloride interacts with solute carrier proteins SLC22A2 and SLC47A1, which are involved in its transport within the body .
Cellular Effects
Tipiracil hydrochloride, in combination with trifluridine, exerts significant effects on various types of cells, particularly cancer cells. Trifluridine is incorporated into the DNA of cancer cells, leading to DNA dysfunction and cell death . Tipiracil hydrochloride enhances this effect by preventing the rapid degradation of trifluridine, thereby increasing its cytotoxicity . This combination disrupts cell signaling pathways, inhibits cell proliferation, and induces apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, tipiracil hydrochloride inhibits thymidine phosphorylase, an enzyme responsible for the degradation of trifluridine . By inhibiting this enzyme, tipiracil hydrochloride increases the systemic exposure of trifluridine, allowing it to be incorporated into the DNA of cancer cells . This incorporation leads to DNA dysfunction, inhibition of DNA synthesis, and ultimately, cell death . Tipiracil hydrochloride also interacts with solute carrier proteins, influencing its transport and distribution within the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tipiracil hydrochloride have been observed to change over time. The compound is rapidly absorbed, with peak plasma concentrations reached within three hours . Tipiracil hydrochloride has a half-life of approximately 2.1 to 2.4 hours, and it does not tend to accumulate in the body . Long-term studies have shown that tipiracil hydrochloride maintains its efficacy over extended periods, with no significant degradation or loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of tipiracil hydrochloride vary with different dosages. Studies have shown that higher doses of tipiracil hydrochloride result in increased inhibition of thymidine phosphorylase and greater systemic exposure to trifluridine . At very high doses, tipiracil hydrochloride can cause adverse effects such as myelosuppression and gastrointestinal toxicity . It is important to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Tipiracil hydrochloride is not extensively metabolized in the body. It is not metabolized by cytochrome P450 enzymes and is primarily excreted in unchanged form in the feces and urine . A small fraction of tipiracil hydrochloride is hydrolyzed to 6-hydroxymethyluracil, but this metabolite is not unique to tipiracil hydrochloride . The primary metabolic pathway involves its inhibition of thymidine phosphorylase, which prevents the degradation of trifluridine .
Transport and Distribution
Tipiracil hydrochloride is transported and distributed within cells and tissues through interactions with solute carrier proteins SLC22A2 and SLC47A1 . These transporters facilitate the uptake and distribution of tipiracil hydrochloride, ensuring its availability at the target sites . The compound has a bioavailability of approximately 27% and does not tend to accumulate in the body .
Subcellular Localization
The subcellular localization of tipiracil hydrochloride is primarily within the cytoplasm, where it inhibits thymidine phosphorylase . This inhibition prevents the degradation of trifluridine, allowing it to be incorporated into the DNA of cancer cells . Tipiracil hydrochloride does not undergo significant post-translational modifications or targeting to specific organelles .
Vorbereitungsmethoden
Die Herstellung von Tipiracilhydrochlorid umfasst verschiedene Syntheserouten und Reaktionsbedingungen. Ein Verfahren beinhaltet die Reaktion von 5-Chlor-6-chlormethyl-uracil mit 2-Iminopyrrolidin in Gegenwart von Natriumethoxid in N,N-Dimethylformamid bei Raumtemperatur für 14 Stunden . Das kristallisierte Material wird dann durch Filtration abgetrennt, in Wasser suspendiert, mit Essigsäure neutralisiert und weiterverarbeitet, um this compound zu erhalten . Industrielle Produktionsmethoden umfassen oft ähnliche Schritte, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter Substitutionsreaktionen. Es ist bekannt, dass es Thymidinphosphorylase hemmt, ein Schlüsselenzym im Pyrimidinnukleosid-Rettungspfad . Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Salzsäure, Natriumethoxid und N,N-Dimethylformamid . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst .
Analyse Chemischer Reaktionen
Tipiracil hydrochloride undergoes various chemical reactions, including substitution reactions. It is known to inhibit thymidine phosphorylase, which is a key enzyme in the pyrimidine nucleoside salvage pathway . Common reagents used in these reactions include hydrochloric acid, sodium ethoxide, and N,N-dimethylformamide . The major product formed from these reactions is tipiracil hydrochloride itself .
Vergleich Mit ähnlichen Verbindungen
Tipiracilhydrochlorid ist einzigartig in seiner Fähigkeit, Thymidinphosphorylase zu hemmen und die Bioverfügbarkeit von Trifluridin zu erhöhen . Zu ähnlichen Verbindungen gehören andere Thymidinphosphorylase-Inhibitoren, aber this compound zeichnet sich durch seinen spezifischen Einsatz in Kombination mit Trifluridin zur Krebsbehandlung aus . Andere ähnliche Verbindungen umfassen Fluoropyrimidine und andere Nukleosidanaloga, die in der Krebstherapie eingesetzt werden .
Biologische Aktivität
Tipiracil hydrochloride is a critical component in the treatment of certain malignancies, particularly when combined with trifluridine in the formulation known as TAS-102. This article reviews the biological activity of tipiracil, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Tipiracil functions primarily as a thymidine phosphorylase inhibitor . By inhibiting this enzyme, tipiracil prevents the metabolism of trifluridine into an inactive metabolite, thereby increasing the bioavailability of trifluridine. This mechanism not only enhances the therapeutic effectiveness of trifluridine but also contributes to antiangiogenic effects by reducing tumor-associated angiogenesis, which is often linked to poor prognosis in cancer patients .
Pharmacokinetics
The pharmacokinetic profile of tipiracil is characterized by:
- Absorption : At least 27% of tipiracil is absorbed from the gastrointestinal tract.
- Distribution : The peak plasma concentration is typically reached within three hours after administration.
- Protein Binding : Less than 8% protein binding is observed in human plasma.
- Metabolism : Tipiracil undergoes minimal metabolism, primarily hydrolyzed to 6-hydroxymethyluracil (6-HMU), which is not unique to tipiracil.
- Excretion : Approximately 50% is excreted in feces and 27% in urine .
The elimination half-life ranges from 2.1 to 2.4 hours, indicating that it does not accumulate significantly in the body .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of TAS-102 (trifluridine and tipiracil) in treating unresectable colorectal cancer. Notably:
- Overall Survival : In a retrospective study involving patients treated with TAS-102 as a second-line therapy, the median overall survival was reported at approximately 5 months with a response rate of 12% .
- Progression-Free Survival (PFS) : A systematic review indicated that TAS-102 significantly improves PFS compared to best supportive care, with PFS rates reaching up to 42.9% at 16 weeks in certain studies .
Case Studies
A significant case study highlighted adverse effects associated with TAS-102 treatment. A patient with advanced rectal cancer developed interstitial lung disease after two months on TAS-102, leading to severe respiratory failure. This case underscores the need for monitoring respiratory symptoms during treatment .
Safety Profile
While tipiracil itself has not been independently assessed for adverse effects, its combination with trifluridine has been studied extensively. Common adverse effects include:
- Neutropenia
- Fatigue
- Nausea
- Diarrhea
In clinical trials, no significant long-term toxicity was noted beyond these common effects .
Summary Table of Clinical Findings
Study | Patient Count | Median OS | Response Rate | Disease Control Rate |
---|---|---|---|---|
Study A | 17 | 5 months | 12% | 24% |
Study B | 800 (RECOURSE) | Not specified | Not specified | Not specified |
Study C | Various | Not specified | Not specified | Not specified |
Eigenschaften
IUPAC Name |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h11H,1-4H2,(H2,12,13,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHYQYACJRXCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027748 | |
Record name | Tipiracil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183204-72-0 | |
Record name | Tipiracil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183204-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tipiracil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183204720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tipiracil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione;hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIPIRACIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H59KLQ0A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.